1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15774832
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-9(2)17-8-11(7-14-17)6-13-12-5-10(3)16(4)15-12/h5,7-9H,6H2,1-4H3,(H,13,15) |
| Standard InChI Key | HOTWJUBWOCORLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)NCC2=CN(N=C2)C(C)C |
Introduction
1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2, and they are known for their diverse biological activities and applications in medicinal chemistry.
This compound features two pyrazole rings substituted with methyl and isopropyl groups, which contribute to its unique chemical properties and biological activities. The compound's molecular formula is C12H19N5, and its molecular weight is 233.31 g/mol, although some sources incorrectly list it as 247.34 g/mol, likely due to confusion with a similar compound .
Synthesis Methods
The synthesis of 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic synthesis techniques. Common methods include reactions performed in organic solvents such as ethanol or methanol under reflux conditions. Purification methods like recrystallization or column chromatography are used to isolate the final product.
Biological Activities and Potential Applications
Pyrazole derivatives, including 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine, are often investigated for their pharmacological properties. These compounds can exhibit antioxidant, anticancer, and other biological activities due to their ability to interact with enzymes and receptors .
| Biological Activity | Description |
|---|---|
| Antioxidant Activity | Potential to scavenge free radicals, similar to other pyrazole derivatives |
| Anticancer Activity | May exhibit cytotoxic effects on certain cancer cell lines |
| Enzyme Inhibition | Potential to act as enzyme inhibitors, affecting various biological pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume